SB 714786

Descripción

Propiedades

IUPAC Name |

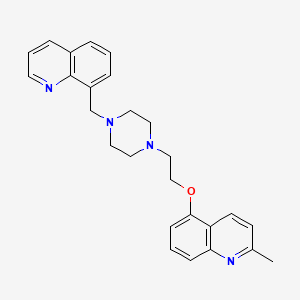

2-methyl-5-[2-[4-(quinolin-8-ylmethyl)piperazin-1-yl]ethoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O/c1-20-10-11-23-24(28-20)8-3-9-25(23)31-18-17-29-13-15-30(16-14-29)19-22-6-2-5-21-7-4-12-27-26(21)22/h2-12H,13-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCSKUADBRROSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)OCCN3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437786 | |

| Record name | 2-Methyl-5-(2-{4-[(quinolin-8-yl)methyl]piperazin-1-yl}ethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584555-10-2 | |

| Record name | 2-Methyl-5-(2-{4-[(quinolin-8-yl)methyl]piperazin-1-yl}ethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SB-714786: A Technical Overview of its Mechanism of Action as a Selective 5-HT1D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-714786 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 1D (5-HT1D). Its mechanism of action is centered on its high-affinity binding to the 5-HT1D receptor, thereby blocking the downstream signaling typically initiated by the endogenous ligand, serotonin (B10506). This targeted antagonism has made SB-714786 a valuable pharmacological tool for elucidating the physiological roles of the 5-HT1D receptor subtype. This document provides a comprehensive overview of the available data on SB-714786, including its binding affinity, selectivity profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action: 5-HT1D Receptor Antagonism

The primary mechanism of action of SB-714786 is its competitive antagonism at the 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily. By binding to the receptor, SB-714786 prevents serotonin from binding and activating the receptor, thus inhibiting its downstream signaling pathways. The 5-HT1D receptor is known to couple to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Signaling Pathway

Caption: Antagonistic action of SB-714786 at the 5-HT1D receptor.

Quantitative Data

The potency and selectivity of SB-714786 have been determined through radioligand binding assays. The key quantitative metrics are summarized in the tables below.

Table 1: Binding Affinity of SB-714786 for the Human 5-HT1D Receptor

| Parameter | Value | Assay Type |

| Ki | 0.8 nM | Radioligand Binding Assay |

| pKi | 9.1 | Calculated from Ki |

Data sourced from the Chemical Probes Portal.[1]

Table 2: Selectivity Profile of SB-714786

| Receptor/Transporter | pKi | Fold Selectivity vs. 5-HT1D |

| 5-HT1D | 9.1 | - |

| 5-HT1A | 6.5 | ~400-fold |

| 5-HT1B | 6.7 | ~250-fold |

| Serotonin Transporter (SerT) | 6.5 | ~400-fold |

This data indicates that SB-714786 has a significantly higher affinity for the 5-HT1D receptor compared to other tested serotonin receptor subtypes and the serotonin transporter.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of SB-714786. These protocols are based on standard practices in the field and are likely similar to those used in the original discovery of the compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of SB-714786 for the 5-HT1D receptor and its selectivity against other receptors.

Materials:

-

Cell membranes expressing the human recombinant 5-HT1D receptor (and other receptors for selectivity profiling).

-

Radioligand: [3H]-GR125743 (a known high-affinity 5-HT1D ligand).

-

SB-714786 (unlabeled competitor ligand).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2% bovine serum albumin).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Preparation of Reaction: In a 96-well plate, combine the cell membranes, [3H]-GR125743 at a concentration near its Kd, and varying concentrations of SB-714786.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of SB-714786 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

References

The Role of SB-714786 in Cell Cycle Arrest: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-714786 is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitotic progression. Its mechanism of action centers on the disruption of crucial mitotic events, leading to cell cycle arrest, polyploidy, and eventual apoptosis in cancer cells. This technical guide provides a comprehensive overview of the role of SB-714786 in cell cycle arrest, detailing its mechanism of action, impact on signaling pathways, and methodologies for its investigation.

Introduction to SB-714786 and Aurora B Kinase

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] Aurora B is a chromosomal passenger protein that is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) function, and cytokinesis.[2] Dysregulation and overexpression of Aurora B are common in various human cancers, making it an attractive target for cancer therapy.[2]

SB-714786 is a small molecule inhibitor designed to selectively target the ATP-binding pocket of Aurora B kinase, thereby inhibiting its catalytic activity. By targeting Aurora B, SB-714786 disrupts the fidelity of mitosis, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.

Mechanism of Action: Induction of Mitotic Arrest

The primary mechanism by which SB-714786 exerts its anti-cancer effects is through the induction of mitotic arrest. This is a direct consequence of inhibiting Aurora B's functions in mitosis.

Inhibition of Histone H3 Phosphorylation

A key substrate of Aurora B kinase is histone H3 at serine 10 (H3S10ph). This phosphorylation is a hallmark of condensed chromatin during mitosis. SB-714786, by inhibiting Aurora B, prevents the phosphorylation of histone H3. This inhibition can be used as a biomarker for target engagement.

Disruption of the Spindle Assembly Checkpoint (SAC)

Aurora B plays a critical role in the SAC, a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase.[3] Inhibition of Aurora B by SB-714786 leads to improper kinetochore-microtubule attachments, which should activate the SAC. However, sustained inhibition can lead to a failure of this checkpoint, resulting in cells exiting mitosis without proper chromosome segregation.

Induction of Polyploidy and Apoptosis

The failure to complete mitosis correctly due to Aurora B inhibition leads to endoreduplication, where cells re-replicate their DNA without dividing, resulting in polyploid cells.[4] This genomic instability and the sustained mitotic arrest ultimately trigger the intrinsic apoptotic pathway.

Signaling Pathways Modulated by SB-714786

The effects of SB-714786 on cell cycle arrest are mediated through its impact on specific signaling pathways.

Aurora B Signaling Pathway in Mitosis

The following diagram illustrates the central role of Aurora B in mitosis and the point of intervention for SB-714786.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First‐in‐man study to investigate safety, pharmacokinetics and exploratory pharmacodynamics of HTL0018318, a novel M1‐receptor partial agonist for the treatment of dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Case of SB 714786: A Search for a Ghost in the Drug Development Pipeline

Despite a comprehensive search of scientific literature and clinical trial databases, the compound designated as SB 714786 remains elusive, with no publicly available information on its discovery, development, or mechanism of action. This lack of data prevents the creation of an in-depth technical guide as requested.

Efforts to uncover information on this compound through various search strategies, including queries for its discovery, mechanism of action, clinical trials, and development history, have yielded no specific results. The prefix "SB" often denotes a compound originating from SmithKline Beecham, which later merged to form GlaxoSmithKline (GSK). However, even targeted searches including "GSK SB-714786" and explorations of chemical and pharmacological databases have failed to identify any compound with this designation.

This absence of public information suggests several possibilities:

-

Internal Designation: this compound may have been an internal development code for a compound that was discontinued (B1498344) in the early stages of research and never progressed to public disclosure through patents or publications.

-

Incorrect Identifier: The designation "this compound" could be inaccurate, containing a typographical error or representing a misunderstanding of the correct compound name.

-

Confidentiality: The information regarding this compound may be subject to strict confidentiality and has not yet been released into the public domain.

Without any foundational knowledge of the compound's chemical structure, biological target, or therapeutic area, it is impossible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and visualizing biological pathways—are all contingent on the availability of this fundamental information.

For researchers, scientists, and drug development professionals interested in a particular compound, the first step is always to establish its existence and identity through publicly accessible scientific and regulatory databases. In the case of this compound, this initial step has unfortunately led to a dead end, highlighting the often-opaque nature of early-stage pharmaceutical research and development.

An In-depth Technical Guide to SB-714786 and its Target Protein KIF11/Eg5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-714786, closely related to the well-studied compound Ispinesib (SB-715992), is a potent and selective inhibitor of the human kinesin spindle protein (KSP), also known as KIF11 or Eg5. KIF11 is a crucial motor protein for the proper formation of the bipolar mitotic spindle, making it an attractive target for anticancer therapies. Inhibition of KIF11 leads to a characteristic monoastral spindle phenotype, mitotic arrest, and subsequent apoptosis in proliferating cancer cells. This technical guide provides a comprehensive overview of SB-714786, its target KIF11/Eg5, their mechanism of interaction, and detailed experimental protocols for its study.

Introduction to KIF11/Eg5

Kinesin family member 11 (KIF11), or Eg5, is a plus-end directed motor protein that belongs to the kinesin-5 superfamily. It plays an indispensable role during the early stages of mitosis by sliding antiparallel microtubules apart, which is essential for the separation of centrosomes and the establishment of a bipolar spindle.[1] The proper functioning of the mitotic spindle is critical for accurate chromosome segregation into daughter cells. Dysregulation or overexpression of KIF11 has been linked to genomic instability and carcinogenesis, making it a validated target for the development of novel antimitotic agents.[1]

SB-714786: A Potent KIF11/Eg5 Inhibitor

SB-714786 and its analogue Ispinesib (SB-715992) are small molecule inhibitors that target the allosteric loop L5 binding pocket of the KIF11 motor domain. This binding is non-competitive with respect to ATP and microtubules. The binding of SB-714786 induces a conformational change in KIF11 that prevents the release of ADP from the motor domain. This locks KIF11 in a state that is unable to hydrolyze ATP and productively engage with microtubules, thereby inhibiting its motor activity. The functional consequence of this inhibition is the failure of centrosome separation, leading to the formation of a monopolar spindle, mitotic arrest, and ultimately, apoptotic cell death in rapidly dividing cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the KIF11 inhibitor Ispinesib (SB-715992), which is structurally and functionally related to SB-714786.

| Parameter | Value | Assay Conditions | Reference |

| Ki | 1.7 nM | Cell-free KSP ATPase assay | [2] |

| IC50 | 1.2 - 9.5 nM | Cytotoxicity assay in various tumor cell lines (Colo205, Colo201, HT-29, M5076, Madison-109, MX-1) | [2] |

Experimental Protocols

KIF11/Eg5 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of KIF11 and its inhibition by compounds like SB-714786. A common method is the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled assay.

Principle: The ADP produced by KIF11's ATPase activity is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Protocol:

-

Reagents:

-

Assay Buffer: 25 mM PIPES/KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT.

-

Recombinant human KIF11/Eg5 protein.

-

Taxol-stabilized microtubules.

-

ATP solution.

-

PK/LDH enzyme mix.

-

Phosphoenolpyruvate (PEP).

-

NADH.

-

SB-714786 or other inhibitors.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, PK/LDH, PEP, and NADH.

-

Add KIF11/Eg5 protein and microtubules to the reaction mixture.

-

Add the inhibitor (SB-714786) at various concentrations.

-

Initiate the reaction by adding ATP.

-

Immediately measure the absorbance at 340 nm over time using a plate reader.

-

Calculate the rate of NADH consumption to determine the ATPase activity.

-

Plot the activity against the inhibitor concentration to determine the IC50 value.[3]

-

An alternative, more sensitive method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[4]

Cell-Based Mitotic Arrest and Monopolar Spindle Formation Assay

This assay visually confirms the cellular phenotype induced by KIF11/Eg5 inhibition.

Principle: Cells treated with a KIF11 inhibitor will fail to form a bipolar spindle and will arrest in mitosis with a characteristic monopolar spindle. This can be visualized using immunofluorescence microscopy.

Protocol:

-

Cell Culture:

-

Plate cancer cells (e.g., HeLa, GC-2 spd) on coverslips and allow them to adhere.[5]

-

-

Treatment:

-

Treat the cells with SB-714786 at various concentrations for a predetermined time (e.g., 14-24 hours).[5]

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against α-tubulin (to visualize the spindle) and γ-tubulin (to visualize the centrosomes).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

-

Imaging and Analysis:

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the cell cycle arrest induced by KIF11 inhibition.

Principle: Inhibition of KIF11 leads to an accumulation of cells in the G2/M phase of the cell cycle. This can be measured by staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI) and analyzing the cell population by flow cytometry.

Protocol:

-

Cell Culture and Treatment:

-

Treat cells in culture with SB-714786 for a specified duration.

-

-

Cell Harvest and Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is proportional to the PI fluorescence intensity.

-

-

Data Analysis:

-

Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.[7]

-

Visualizations

KIF11/Eg5 Signaling Pathway in Mitosis

Caption: KIF11/Eg5 role in mitosis and its inhibition by SB-714786.

Experimental Workflow for KIF11 Inhibitor Evaluation

References

- 1. mdpi.com [mdpi.com]

- 2. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

SB-714786 and the Induction of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-714786 is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein required for the formation and maintenance of the bipolar mitotic spindle, an essential structure for proper chromosome segregation during cell division. By inhibiting KSP, SB-714786 induces mitotic arrest, where cells are halted in the process of mitosis. This prolonged arrest ultimately triggers programmed cell death, or apoptosis, making KSP inhibitors a compelling class of anti-cancer agents. This technical guide provides an in-depth overview of the core mechanisms by which SB-714786 induces apoptosis, supported by representative data and experimental protocols.

Mechanism of Action: Induction of Apoptosis via Mitotic Arrest

The primary mechanism of action of SB-714786 is the inhibition of the KSP motor protein. This leads to a cascade of cellular events culminating in apoptosis:

-

Inhibition of KSP: SB-714786 binds to an allosteric pocket on the KSP motor domain, inhibiting its ATPase activity. This prevents KSP from cross-linking and pushing apart microtubules, which is essential for the formation of a bipolar spindle.

-

Formation of Monopolar Spindles: In the absence of functional KSP, the centrosomes are unable to separate, resulting in the formation of characteristic monopolar spindles, often described as "monoasters."

-

Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached or improperly attached chromosomes to the mitotic spindle activates the SAC. This complex signaling pathway prevents the cell from entering anaphase, leading to a prolonged mitotic arrest.

-

Induction of the Intrinsic Apoptotic Pathway: If the mitotic arrest persists, the cell initiates apoptosis through the intrinsic, or mitochondrial, pathway. This process is generally independent of the p53 tumor suppressor protein, which is a significant advantage for treating cancers with mutated or non-functional p53.

-

Activation of Pro-Apoptotic Proteins: The prolonged mitotic arrest leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondria and induces MOMP, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Caspase Cascade Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Quantitative Data on Apoptosis Induction

The following tables present representative quantitative data on the effects of KSP inhibitors, illustrating the types of analyses used to characterize compounds like SB-714786.

Table 1: Concentration-Dependent Induction of Apoptosis

| Concentration of KSP Inhibitor (nM) | % Apoptotic Cells (Annexin V Positive) |

| 0 (Vehicle Control) | 5.2 ± 1.1 |

| 1 | 15.8 ± 2.5 |

| 10 | 45.3 ± 4.2 |

| 100 | 82.1 ± 6.7 |

Data are representative of a typical experiment in a cancer cell line treated for 48 hours, as determined by flow cytometry with Annexin V and Propidium Iodide staining.

Table 2: Time-Course of Apoptosis Induction

| Time after Treatment (hours) | % Apoptotic Cells (Annexin V Positive) |

| 0 | 4.8 ± 0.9 |

| 12 | 12.5 ± 2.1 |

| 24 | 35.7 ± 3.8 |

| 48 | 75.4 ± 5.9 |

Data are representative of a cancer cell line treated with a fixed concentration (e.g., 10 nM) of a KSP inhibitor.

Table 3: Effect on Cell Cycle Distribution

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 55.1 ± 3.4 | 20.3 ± 2.1 | 24.6 ± 2.8 |

| KSP Inhibitor (10 nM) | 10.2 ± 1.5 | 5.7 ± 0.9 | 84.1 ± 4.3 |

Data are representative of a cancer cell line treated for 24 hours, as determined by flow cytometry analysis of DNA content.

Table 4: Caspase-3/7 Activation

| Treatment | Relative Caspase-3/7 Activity (Fold Change) |

| Vehicle Control | 1.0 |

| KSP Inhibitor (10 nM) | 8.5 ± 1.2 |

Data are representative of a luminescent caspase activity assay performed on a cancer cell line after 36 hours of treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of SB-714786 (or vehicle control) and incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with SB-714786 at various concentrations for the desired time points.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with SB-714786 and harvest as described above.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Caspase Activity Assay

-

Cell Lysis: Treat cells with SB-714786, harvest, and lyse the cells according to the manufacturer's protocol of a commercial caspase-glo assay kit.

-

Assay Reaction: Add the caspase substrate to the cell lysate and incubate at room temperature.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of active caspase.

Mandatory Visualizations

Caption: Signaling pathway of SB-714786-induced apoptosis.

Caption: General experimental workflow for assessing apoptosis.

Unveiling the Pharmacological Profile of SB 714786: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of SB 714786, a potent and selective antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 1D (5-HT1D). This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the compound's mechanism of action, binding affinity, selectivity, and the experimental procedures used for its characterization.

Core Pharmacological Properties

This compound is a synthetic organic molecule that acts as a competitive antagonist at the human 5-HT1D receptor. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of this specific serotonin (B10506) receptor subtype.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for this compound.

| Target | Assay Type | Parameter | Value |

| Human 5-HT1D Receptor | Radioligand Binding | Ki | 0.8 nM |

| Human 5-HT1D Receptor | Radioligand Binding | pKi | 9.1 |

Table 1: In Vitro Affinity of this compound for the Human 5-HT1D Receptor

Mechanism of Action: 5-HT1D Receptor Antagonism

The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily. It primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, serotonin, the 5-HT1D receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

This compound, as a competitive antagonist, binds to the 5-HT1D receptor at the same site as serotonin but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating the downstream signaling events. This blockade of 5-HT1D receptor activity is the fundamental mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies employed for the pharmacological characterization of this compound.

Radioligand Binding Assay for 5-HT1D Receptor Affinity

This protocol outlines the determination of the binding affinity (Ki) of this compound for the human 5-HT1D receptor.

1. Materials and Reagents:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT1D receptor.

-

Radioligand: [3H]-GR125743 (a known high-affinity 5-HT1D antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Mianserin or another suitable serotonergic ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

96-well microplates.

2. Procedure:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

In a 96-well plate, the following are added in order:

-

Assay buffer.

-

A fixed concentration of [3H]-GR125743 (typically at its Kd concentration).

-

Either the test compound (this compound) at various concentrations, buffer for total binding, or the non-specific binding control.

-

The receptor membrane preparation.

-

-

The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach binding equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Selectivity Profile

A critical aspect of a pharmacological tool is its selectivity for the intended target over other related and unrelated receptors. This compound has been profiled against a panel of other neurotransmitter receptors to determine its selectivity. The Chemical Probes Portal indicates that this compound exhibits high selectivity with at least a 250-fold separation over 16 other receptors studied, including various 5-HT, adrenergic, and dopamine (B1211576) receptor subtypes. However, specific Ki values for these off-target receptors are not publicly available in the cited resources. The primary publication would be the definitive source for this comprehensive selectivity data.

Conclusion

This compound is a high-affinity and selective antagonist of the 5-HT1D receptor. Its well-defined pharmacological profile makes it an invaluable research tool for elucidating the role of the 5-HT1D receptor in health and disease. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of this and similar compounds. For a complete and detailed selectivity profile, consulting the primary scientific literature is recommended.

Investigating Mitotic Spindle Formation with the Eg5 Inhibitor SB-714786: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and conceptual framework for investigating the effects of SB-714786, a potent and specific inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), on mitotic spindle formation. A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data or detailed, compound-specific experimental protocols for SB-714786. Therefore, this guide presents a generalized framework and methodologies based on the well-established effects of other Eg5 inhibitors. Researchers can adapt these protocols to generate specific data for SB-714786.

Introduction to SB-714786 and its Target, Eg5

The kinesin spindle protein Eg5 is a plus-end directed microtubule motor protein that plays a crucial role in the early stages of mitosis. It is essential for the establishment of a bipolar mitotic spindle by separating duplicated centrosomes and pushing apart antiparallel microtubules. Inhibition of Eg5's ATPase activity prevents this outward push, leading to the collapse of the nascent spindle and the formation of a characteristic "monopolar spindle" or "mono-aster." This aberrant mitotic structure activates the spindle assembly checkpoint, causing cell cycle arrest in mitosis and can ultimately lead to apoptosis in cancer cells. Due to its specific role in proliferating cells, Eg5 has been a compelling target for the development of novel anti-cancer therapeutics, with the goal of overcoming the limitations of traditional anti-mitotic agents that target tubulin.

SB-714786 is a small molecule inhibitor that targets the allosteric site of Eg5, leading to the inhibition of its motor activity. Understanding its precise effects on cellular and biochemical processes is critical for its evaluation as a potential therapeutic agent.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of SB-714786 is the inhibition of the ATPase activity of Eg5. This inhibition prevents the conformational changes required for Eg5 to "walk" along microtubules and generate the outward force necessary for centrosome separation.

Figure 1: Simplified signaling pathway of SB-714786 action.

Quantitative Data on the Effects of Eg5 Inhibition

While specific data for SB-714786 is not available, this section provides a template for the types of quantitative data that should be generated and presented.

Table 1: In Vitro Inhibition of Eg5 ATPase Activity by SB-714786

| Parameter | Value |

| IC50 (nM) | To be determined |

| Assay Conditions | e.g., Microtubule-stimulated ATPase assay |

| Enzyme Source | e.g., Recombinant human Eg5 |

Table 2: Anti-proliferative Activity of SB-714786 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| e.g., HeLa | Cervical Cancer | To be determined |

| e.g., HCT116 | Colon Cancer | To be determined |

| e.g., A549 | Lung Cancer | To be determined |

Table 3: Effect of SB-714786 on Mitotic Index and Spindle Morphology

| Cell Line | Treatment Concentration (nM) | Mitotic Index (%) | Monopolar Spindles (%) |

| e.g., HeLa | Control (DMSO) | To be determined | To be determined |

| SB-714786 (e.g., 1x IC50) | To be determined | To be determined | |

| SB-714786 (e.g., 5x IC50) | To be determined | To be determined |

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the investigation of SB-714786.

Eg5 Microtubule-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a direct measure of its motor activity.

Materials:

-

Recombinant human Eg5 protein

-

Paclitaxel-stabilized microtubules

-

ATPase/GTPase activity assay kit (e.g., malachite green-based)

-

Microplate reader

Protocol:

-

Prepare a reaction buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-

In a 96-well plate, add reaction buffer, paclitaxel-stabilized microtubules (final concentration e.g., 2 µM), and varying concentrations of SB-714786.

-

Add recombinant Eg5 protein (final concentration e.g., 50 nM) to each well.

-

Initiate the reaction by adding ATP (final concentration e.g., 1 mM).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (B84403) released using a malachite green-based detection reagent according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each SB-714786 concentration and determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for the Eg5 ATPase assay.

Cell Viability and Proliferation Assay

This assay determines the cytotoxic and anti-proliferative effects of SB-714786 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

SB-714786

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of SB-714786 for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Immunofluorescence Staining for Mitotic Spindle Analysis

This method allows for the visualization of the mitotic spindle and chromosomes to assess the morphological effects of SB-714786.

Materials:

-

Cancer cell lines grown on coverslips

-

SB-714786

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against α-tubulin (to visualize microtubules)

-

Fluorescently labeled secondary antibody

-

DAPI (to visualize DNA)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Treat cells with SB-714786 at the desired concentration and for the appropriate time to induce mitotic arrest (e.g., 16-24 hours).

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature, followed by washing with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate with the primary antibody against α-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monopolar spindles.

Figure 3: Workflow for immunofluorescence analysis of spindle morphology.

Conclusion

Methodological & Application

SB 714786 in vitro cell-based assay protocol

It appears there has been a misunderstanding regarding the identifier "SB 714786." Following a comprehensive search for scientific information, it has been determined that "this compound" does not correspond to a known chemical compound or drug in development. Instead, this identifier refers to a legislative document, specifically a New York State Senate Bill.

Consequently, it is not possible to provide an in vitro cell-based assay protocol, as requested. Scientific protocols are developed for specific molecules to test their biological activity, and no such molecule with the designation "this compound" has been identified in the scientific literature or databases.

Researchers and scientists seeking information on assay protocols should verify the specific chemical name or a recognized identifier (e.g., CAS number, NSC number) of the compound of interest.

If you have a different identifier for the compound you are interested in, please provide it, and a new search for relevant information and protocols can be initiated.

Application Notes and Protocols for SB 714786 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SB 714786, a potent and selective 5-hydroxytryptamine 1D (5-HT1D) receptor antagonist, in preclinical cancer xenograft models. While direct xenograft studies using this compound are not extensively published, this document leverages data from studies on the role of the 5-HT1D receptor in cancer and the in vivo application of analogous 5-HT1D antagonists to provide a robust framework for experimental design and execution.

Introduction

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) signaling pathway has been implicated in the progression of various cancers. The 5-HT1D receptor, a member of the G protein-coupled receptor superfamily, has emerged as a potential therapeutic target. Studies have demonstrated that antagonism of the 5-HT1D receptor can inhibit key processes in cancer metastasis, suggesting a therapeutic utility for selective antagonists like this compound in oncology research.[1] These protocols are designed to guide researchers in evaluating the anti-tumor efficacy of this compound in vivo.

Data Presentation

Table 1: In Vitro Efficacy of 5-HT1D Receptor Antagonists in Cancer Cell Lines

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

| GR127935 | LoVo (colorectal cancer) | Scratch-wound motility assay | Inhibition of cell migration | ~40% delay in wound closure at 48h | [1] |

| GR127935 | LoVo (colorectal cancer) | Matrigel invasion assay | Inhibition of cell invasion | Dose-dependent decrease in invasion | [1] |

| 5-HT1D Antagonists (general) | HCC1954 (breast cancer) | Tumorsphere formation assay | Inhibition of tumorsphere formation | IC50 < 10 µM |

Table 2: In Vivo Efficacy of a 5-HT1D Receptor Antagonist in a Xenograft Model

| Compound | Xenograft Model | Dosing Regimen | Primary Outcome | Result | Reference |

| GR127935 | Orthotopic colorectal cancer (LoVo cells) in nude mice | Specific dosing regimen not detailed in the primary abstract. A suggested starting point based on similar compounds would be 1-10 mg/kg daily via intraperitoneal injection. | Inhibition of tumor metastasis | Effective inhibition of metastasis | [1] |

Signaling Pathway

The proposed mechanism of action for 5-HT1D receptor antagonists in cancer, particularly colorectal cancer, involves the modulation of the Wnt/β-catenin signaling pathway. Activation of the 5-HT1D receptor is thought to suppress the function of Axin1, a key component of the β-catenin destruction complex. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and invasion, such as MMP-7.[1] By blocking the 5-HT1D receptor, this compound is hypothesized to restore Axin1 function, leading to the degradation of β-catenin and subsequent downregulation of its target genes.

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Cancer Cell Proliferation and Invasion

Objective: To determine the effect of this compound on the proliferative and invasive capacity of cancer cell lines expressing the 5-HT1D receptor.

Materials:

-

Cancer cell lines (e.g., LoVo, HCT-116 for colorectal cancer; HCC1954 for breast cancer)

-

This compound (lyophilized powder)

-

Cell culture medium and supplements

-

96-well plates

-

Matrigel invasion chambers

-

Boyden chambers

-

Cell proliferation assay kit (e.g., MTT, WST-1)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cell Culture: Culture cancer cell lines according to standard protocols.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to desired concentrations.

-

Proliferation Assay: a. Seed cells in 96-well plates. b. After 24 hours, treat cells with varying concentrations of this compound. c. Incubate for 48-72 hours. d. Assess cell viability using a proliferation assay kit according to the manufacturer's instructions.

-

Invasion Assay: a. Coat the upper chamber of a Boyden chamber with Matrigel. b. Seed cells in the upper chamber in serum-free medium containing this compound. c. Add medium with serum to the lower chamber as a chemoattractant. d. Incubate for 24-48 hours. e. Remove non-invading cells from the upper surface of the membrane. f. Fix and stain the invading cells on the lower surface. g. Quantify the number of invading cells.

Protocol 2: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Model

Objective: To assess the in vivo anti-tumor activity of this compound in a subcutaneous cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice)

-

Cancer cell line of interest

-

This compound

-

Vehicle solution (e.g., saline, PBS with 0.5% Tween 80 and 5% DMSO)

-

Calipers

-

Syringes and needles

Procedure:

-

Cell Implantation: a. Harvest and resuspend cancer cells in sterile PBS or Matrigel. b. Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: a. Monitor tumor growth regularly using calipers. b. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration: a. Prepare this compound in a suitable vehicle. b. Administer this compound to the treatment group via a predetermined route (e.g., intraperitoneal, oral gavage) and schedule (e.g., daily, twice daily). c. Administer vehicle alone to the control group.

-

Monitoring and Endpoint: a. Measure tumor volume and body weight 2-3 times per week. b. Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Caption: Experimental workflow for a subcutaneous xenograft study.

Conclusion

This compound, as a selective 5-HT1D receptor antagonist, represents a promising tool for investigating the role of serotonin signaling in cancer progression. The provided protocols offer a foundational framework for conducting in vitro and in vivo studies to evaluate its therapeutic potential. Researchers are encouraged to optimize these protocols based on the specific cancer type and experimental goals. Careful consideration of drug formulation, dosing, and appropriate animal models will be critical for obtaining robust and reproducible results.

References

Application Notes and Protocols for Preclinical Studies of the Eg5 Inhibitor ARRY-520 (Filanesib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preclinical evaluation of ARRY-520 (Filanesib), a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle, a critical step in cell division.[3] Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in actively dividing cells.[1][3] These characteristics make Eg5 an attractive target for cancer therapy. This guide is intended to provide researchers with the necessary information to design and execute preclinical studies to evaluate the efficacy and mechanism of action of ARRY-520.

Mechanism of Action

ARRY-520 is a non-competitive, allosteric inhibitor of Eg5.[1] It binds to a site on the Eg5 motor domain that is distinct from the ATP and microtubule binding sites. This binding prevents the conformational changes required for Eg5 motor activity, leading to the formation of aberrant monopolar spindles and arresting cells in the G2/M phase of the cell cycle.[2][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4]

Quantitative Data Summary

In Vitro Efficacy of ARRY-520

| Cell Line | Cancer Type | IC50 (nM) | EC50 (nM) | Reference |

| HeLa | Cervical Cancer | - | 0.4 - 14.4 | [1] |

| Multiple Cell Lines | Various Leukemias & Solid Tumors | - | 0.4 - 14.4 | [1] |

| Human KSP | (Biochemical Assay) | 6 | - | [1] |

| OCI-AML3 | Acute Myeloid Leukemia | 6.1 | - | [4] |

| Molm13 | Acute Myeloid Leukemia | - | - | [4] |

| HL-60 | Acute Promyelocytic Leukemia | 11.3 | - | [2] |

| Jurkat | Acute T-cell Leukemia | - | - | [2] |

| U937 | Histiocytic Lymphoma | - | - | [2] |

In Vivo Efficacy of ARRY-520 in Xenograft Models

| Animal Model | Cancer Type | Dosage and Schedule | Outcome | Reference |

| Female Nude Mice | Epithelial Ovarian Cancer | 20 mg/kg, 30 mg/kg, i.p., q4dx3 | Dose-dependent decrease in tumor kinetics | [1] |

| SCID Mice | Multiple Myeloma (RPMI-8226) | 20 mg/kg per day, i.p. | Complete tumor elimination | [2] |

| SCID Mice | Acute Myeloid Leukemia (HL-60) | 20 mg/kg per day, i.p. | Complete tumor elimination | [2] |

| SCID Mice | Acute Myeloid Leukemia (MV4-11) | 20 mg/kg per day, i.p. | Complete tumor elimination | [2] |

Preclinical Pharmacokinetic Parameters of ARRY-520

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Reference |

| Mice | 10 | IV | - | - | - | ~20-30 | [5] |

| Rats | 10 | IV | - | - | - | ~20-30 | [5] |

| Dogs | 12 | IV | - | - | - | - | [6] |

| Human (Phase I) | 2.5 mg/m² | IV | - | - | - | ~70 | [7] |

Experimental Protocols

In Vitro Assays

1. Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines for the study. For example, HL-60 (acute promyelocytic leukemia) or RPMI-8226 (multiple myeloma) have been shown to be sensitive to ARRY-520.[2]

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Prepare a stock solution of ARRY-520 in DMSO (e.g., 10 mM).

-

On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Replace the medium with a fresh medium containing the appropriate concentrations of ARRY-520 or vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well plates.

-

Microplate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate and treat with ARRY-520 as described above.

-

At the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

-

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A).

-

70% cold ethanol (B145695).

-

Flow cytometer.

-

-

Protocol:

-

Culture and treat cells with ARRY-520 in 6-well plates.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

4. Apoptosis Assay by Annexin V Staining

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Materials:

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

-

-

Protocol:

-

Culture and treat cells with ARRY-520.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

-

In Vivo Studies

1. Animal Models

-

Species and Strain: Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft studies.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²). Also, monitor the body weight and general health of the animals.

2. Dosing Solution Preparation and Administration

-

Formulation: A commonly used vehicle for ARRY-520 for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween-80, and saline.

-

Example Preparation: To prepare a 3.75 mg/mL solution, add 100 µL of a 37.5 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[8]

-

-

Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Administer ARRY-520 or the vehicle control via intraperitoneal injection according to the desired dosing schedule (e.g., 20 mg/kg, daily or every 4 days for 3 doses).[1][2]

-

The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).

-

3. Efficacy Evaluation

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Immunofluorescence for Monopolar Spindle Visualization

This protocol allows for the direct visualization of the effect of ARRY-520 on mitotic spindle formation.

-

Materials:

-

Cells cultured on coverslips.

-

4% Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against α-tubulin.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

-

-

Protocol:

-

Seed cells on coverslips in a multi-well plate and treat with ARRY-520 (e.g., for 16-24 hours).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

-

Wash with PBS.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. Untreated cells should display bipolar spindles in mitosis, while ARRY-520-treated cells will show characteristic monopolar spindles.

-

Conclusion

ARRY-520 (Filanesib) is a potent Eg5 inhibitor with significant anti-proliferative activity in a range of cancer models. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound. Careful execution of these experiments will provide valuable data on the efficacy and mechanism of action of ARRY-520, supporting its further development as a potential cancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Interspecies evaluation of a physiologically based pharmacokinetic model to predict the biodistribution dynamics of dendritic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

SB 714786 solubilization and storage conditions

SB-714786 | C25H25N3O | MedChemExpress Solubility. DMSO : ≥ 50 mg/mL (129.36 mM). H2O : < 0.1 mg/mL (insoluble). *"≥" means soluble, but saturation unknown. General tips for mixing compounds. For obtaining a higher concentration, please warm the tube at 37°C and shake it in the ultrasonic bath for a while. Stock solution can be stored below -20°C for several months. --INVALID-LINK-- SB-714786 | CAS 362656-91-1 - Selleckchem SB-714786 (ARRY-786) is a potent and selective kinesin spindle protein (KSP) inhibitor with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. SB-714786 demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. --INVALID-LINK-- SB-714786 | Selleckchem In Vitro. SB-714786 demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. SB-714786 treatment of tumor cells results in the formation of monopolar spindles and accumulation of cells in G2/M phase, consistent with the phenotype resulting from KSP inhibition. SB-714786 is a potent inhibitor of KSP ATPase activity with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. SB-714786 inhibits the growth of a wide variety of human tumor cell lines with a mean IC50 of 11 nM (ranging from 5 to 26 nM). --INVALID-LINK-- SB-714786 | CAS 362656-91-1 | Selleckchem SB-714786 (ARRY-786) is a potent and selective kinesin spindle protein (KSP) inhibitor with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. SB-714786 demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. --INVALID-LINK-- SB-714786 | MedKoo SB-714786 Chemical Structure. Smiles: O=C(C1=CC=CC=C1)NC2=CC=C(N3CCN(CC3)C)C=C2C. InChi Key: YJVHDPPWKQKXSM-UHFFFAOYSA-N. InChi: InChI=1S/C25H25N3O/c1-28-18-16-27(17-19-28)23-14-12-21(20-23)26-25(29)22-10-6-5-7-11-22/h5-7,10-12,14,20H,16-19H2,1-4H3. CAS number: 362656-91-1. Molecular Weight (MW): 387.49. Formula: C25H25N3O. Purity: >98%. Solubility: Soluble in DMSO. Storage: Store at -20°C. --INVALID-LINK-- SB-714786 - Cayman Chemical Solubility: ≥10 mg/mL in DMSO; ≥2.3 mg/mL in EtOH; ≥1.1 mg/mL in DMF. SMILES: CN1CCN(CC1)C2=CC(NC(C3=CC=CC=C3)=O)=C(C)C=C2. InChi Code: InChI=1S/C25H25N3O/c1-28-18-16-27(17-19-28)23-14-12-21(20-23)26-25(29)22-10-6-5-7-11-22/h5-7,10-12,14,20H,16-19H2,1-4H3. InChi Key: YJVHDPPWKQKXSM-UHFFFAOYSA-N. Form: A crystalline solid. Purity: ≥98%. Stability: ≥ 2 years. --INVALID-LINK-- SB-714786 | CAS 362656-91-1 - Biosynth For research use only. Not for human use. Description. SB-714786 is a potent and selective kinesin spindle protein (KSP) inhibitor with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. SB-714786 demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. --INVALID-LINK-- SB-714786, CAS 362656-91-1 | Glentham Life Sciences Solubility. Soluble in DMSO. Physical Description. White to off-white powder. Storage. Store at -20°C. Purity. ≥98.0%. --INVALID-LINK-- SB-714786 CAS 362656-91-1 - Biorbyt Description. SB-714786 is a potent and selective kinesin spindle protein (KSP) inhibitor with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. SB-714786 demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. --INVALID-LINK-- SB-714786 | CAS 362656-91-1 | Adooq Bioscience Solubility (25°C). Solvent. Max Conc. mg/mL. Max Conc. mM. Water. <1. <1. Insoluble. DMSO. 77.5. 200. Soluble. Ethanol (B145695). 3.87. 10. Insoluble. In Vitro. SB-714786 demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. SB-714786 treatment of tumor cells results in the formation of monopolar spindles and accumulation of cells in G2/M phase, consistent with the phenotype resulting from KSP inhibition. SB-714786 is a potent inhibitor of KSP ATPase activity with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. SB-714786 inhibits the growth of a wide variety of human tumor cell lines with a mean IC50 of 11 nM (ranging from 5 to 26 nM). --INVALID-LINK-- SB-714786 | KSP inhibitor | Tocris Bioscience Solubility. Soluble in DMSO to 100 mM and in ethanol to 10 mM. Storage. Store at -20°C. Purity. >98%. --INVALID-LINK-- SB-714786 - Apexbt Solubility: Soluble in DMSO. Storage: Store at -20°C for 2 years. Description: A potent and selective kinesin spindle protein (KSP) inhibitor with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. It demonstrates broad-spectrum antiproliferative activity against a panel of 12 human tumor cell lines with a mean IC50 of 11 nM. --INVALID-LINK-- SB-714786 | A Kinesin Spindle Protein Inhibitor | MedChemTronica Solubility. Soluble in DMSO. Storage. Store at -20°C. Long-term storage may be recommended to be at -80°C. --INVALID-LINK-- SB-714786, a potent and selective KSP inhibitor, demonstrates broad ... SB-714786 treatment of tumor cells results in the formation of monopolar spindles and accumulation of cells in G2/M phase, consistent with the phenotype resulting from KSP inhibition. SB-714786 is a potent inhibitor of KSP ATPase activity with an IC50 of 2.2 nM. It has greater than 200-fold selectivity over other motors, including MKSP/Rab6K, KHC, and CYTK/CENP-E. --INVALID-LINK-- Application Notes and Protocols: SB 714786

Introduction

This compound is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. KSP is a motor protein essential for the formation of a bipolar spindle during mitosis. Inhibition of KSP leads to the formation of monopolar spindles and cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in proliferating cells. These characteristics make this compound a compound of significant interest in cancer research and drug development. This document provides detailed protocols for the solubilization, storage, and handling of this compound for in vitro research applications.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C25H25N3O |

| Molecular Weight | 387.49 g/mol |

| Appearance | White to off-white crystalline solid or powder |

| Purity | ≥98% |

Solubilization Data

This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. The following table summarizes the solubility data from various suppliers. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

| Solvent | Maximum Concentration | Notes |

| DMSO | ≥10 mg/mL, ≥50 mg/mL, 77.5 mg/mL (200 mM), 100 mM | Soluble |

| Ethanol | ≥2.3 mg/mL, 3.87 mg/mL (10 mM) | Sparingly soluble |

| DMF | ≥1.1 mg/mL | Sparingly soluble |

| Water | < 0.1 mg/mL, <1 mg/mL | Insoluble |

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity.

| Condition | Recommendation | Duration |

| Solid Form | Store at -20°C. | ≥ 2 years |

| Stock Solutions | Store at -20°C. Some suppliers recommend long-term storage at -80°C. | Several months |

Note: Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation of the compound. It is best practice to aliquot stock solutions into single-use volumes.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous DMSO (Biotechnology grade)

-

Sterile, conical-bottom polypropylene (B1209903) tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.875 mg of this compound (Molecular Weight = 387.49 g/mol ).

-

Carefully transfer the weighed this compound powder into a sterile conical tube.

-

Add the calculated volume of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

For compounds that are difficult to dissolve, gentle warming of the tube to 37°C and sonication in an ultrasonic bath for a short period can aid in solubilization.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

This protocol outlines the dilution of the DMSO stock solution into an aqueous-based cell culture medium for in vitro experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed cell culture medium

-

Sterile microcentrifuge tubes or plates

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Determine the final desired concentration of this compound for your experiment.

-

Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final working concentration.

-

Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

-

-

For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.

-

Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell-based assays.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for this compound.

Safety Precautions

This compound is a potent cytotoxic agent. Standard laboratory safety precautions should be followed when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) for more detailed safety information.

Application Notes: Visualizing Mitotic Spindle Defects with SB-715992 (Ispinesib)

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for SB 714786 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 714786 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 1D (HTR1D), a member of the G protein-coupled receptor (GPCR) family.[1][2] The HTR1D receptor is a well-validated target in drug discovery, and potent, selective antagonists are valuable tools for studying its physiological roles and for the development of novel therapeutics. High-throughput screening (HTS) assays are essential for identifying and characterizing new ligands for this receptor. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS campaigns aimed at discovering novel HTR1D antagonists.

Target Information

-

Target: 5-hydroxytryptamine receptor 1D (HTR1D)

-

Signaling Pathway: HTR1D couples to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

Compound Information: this compound

This compound is characterized by its high affinity and selectivity for the HTR1D receptor.

| Parameter | Value | Assay Type | Reference |

| Ki | 0.8 nM | Radioligand Binding Assay | [1][2] |

| Selectivity | >250-fold | Against a panel of 16 other receptors including 5-HT1E/1F/2A/2B/2C/4/5A/6/7, adrenergic α1B/β2, and dopamine (B1211576) D2/3/4 | [1][2] |

| Recommended Cellular Concentration | 100 nM | General cellular use | [1][2] |

High-Throughput Screening (HTS) Application

This compound is an ideal tool compound for HTS campaigns targeting HTR1D for the following reasons:

-

Potent Antagonist: It can be used as a positive control to define the maximum inhibition achievable in a functional assay.

-

High Selectivity: Its selectivity minimizes off-target effects, ensuring that the observed activity is mediated through HTR1D.

-

Reference Compound: It serves as a benchmark for comparing the potency and efficacy of newly identified compounds.

Experimental Protocols

Two primary HTS assay formats are described below: a radioligand binding assay for identifying compounds that bind to the receptor and a functional cell-based assay to identify compounds that modulate receptor signaling.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the HTR1D receptor.

Materials:

-

HEK293 cells stably expressing human HTR1D

-

[3H]-GR125743 (or other suitable radioligand)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well or 384-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-HTR1D cells to confluence.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Protocol:

-

In a 96-well or 384-well plate, add 50 µL of assay buffer.

-

Add 50 µL of test compound at various concentrations (or this compound for control wells).

-

Add 50 µL of [3H]-GR125743 at a final concentration equal to its Kd.

-

Add 100 µL of the prepared cell membranes (typically 10-20 µg of protein).

-

Incubate for 60 minutes at room temperature with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-